Cas no 10281-53-5 (Bicyclo[3.1.1]heptane,2,6,6-trimethyl-, (1S,2S,5S)-)

Technical Introduction: (1S,2S,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane is a chiral bicyclic monoterpene derivative with a rigid, sterically defined structure. Its stereospecific configuration (1S,2S,5S) ensures consistent reactivity and selectivity in synthetic applications, particularly in asymmetric synthesis and chiral auxiliary frameworks. The compound’s bicyclo[3.1.1]heptane core offers stability and unique spatial constraints, making it valuable for studying steric effects in catalysis or molecular recognition. Its trimethyl substitutions enhance lipophilicity, facilitating use in hydrophobic matrices or fragrance formulations. This high-purity isomer is suitable for advanced organic synthesis, pharmaceutical intermediates, or as a reference standard in analytical chemistry.
Bicyclo[3.1.1]heptane,2,6,6-trimethyl-, (1S,2S,5S)- structure
10281-53-5 structure
商品名:Bicyclo[3.1.1]heptane,2,6,6-trimethyl-, (1S,2S,5S)-
CAS番号:10281-53-5
MF:C10H18
メガワット:138.24992
MDL:MFCD00066421
CID:157481
PubChem ID:329768977

Bicyclo[3.1.1]heptane,2,6,6-trimethyl-, (1S,2S,5S)- 化学的及び物理的性質

名前と識別子

    • Bicyclo[3.1.1]heptane,2,6,6-trimethyl-, (1S,2S,5S)-
    • (1S)-(-)-trans-Pinane
    • (1S)-(−)-trans-Pinane
    • PINANE, (1S)-(-)-TRANS(SG)
    • (1R,2R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptane
    • (1S)-()-trans-Pinane
    • (1S)-(-)-trans-Pinane1000µg
    • 2,6,6-trimethylbicyclo[3.1.1]heptane
    • PINANE, (1S)-(-)-TRANS-
    • (1S)-(-)-TRANS-PINANE, TERPENE STANDARD
    • (1S,2S)-2,6,6-TRIMETHYLBICYCLO[3.1.1]HEPTANE
    • [1S-(1alpha,2alpha,5alpha)]-2,6,6-trimethylbicyclo[3.1.1]heptane
    • (-)-trans-Pinane
    • Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-, (1S,2S,5S)-
    • 2,6,6-Trimethyl-bicyclo[3.1.1]heptane, trans
    • (+/-)-TRANS-PINANE
    • UNII-6603788013
    • DTXSID801037317
    • (1S)-(-)-trans-Pinane, analytical standard
    • 10281-53-5
    • NS00080714
    • DTXSID30858758
    • 33626-25-4
    • UNII-26MVP5V1AP
    • (1S,2S,5S)-2,6,6-TRIMETHYLBICYCLO[3.1.1]HEPTANE
    • CHEMBL3109298
    • Bicyclo(3.1.1)heptane, 2,6,6-trimethyl-, (1S,2S,5S)-
    • (S)-trans-Pinane
    • rel-(1S,2S,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane
    • EC 800-188-1
    • Pinane, trans-
    • PINANE, TRANS-(-)-
    • BICYCLO(3.1.1)HEPTANE, 2,6,6-TRIMETHYL-, (1R,2R,5R)-REL-
    • EINECS 233-629-6
    • (1S-(1alpha,2alpha,5alpha))-2,6,6-Trimethylbicyclo(3.1.1)heptane
    • 26MVP5V1AP
    • MDL: MFCD00066421
    • インチ: InChI=1S/C10H18/c1-7-4-5-8-6-9(7)10(8,2)3/h7-9H,4-6H2,1-3H3/t7-,8-,9?/m0/s1
    • InChIKey: XOKSLPVRUOBDEW-CIUDSAMLSA-N
    • ほほえんだ: C[C@H]1CC[C@H]2CC1C2(C)C

計算された属性

  • せいみつぶんしりょう: 138.14094
  • どういたいしつりょう: 138.140851
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 146
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.9

じっけんとくせい

  • 密度みつど: 0.854 g/mL at 20 °C(lit.)
  • ゆうかいてん: -53 deg C
  • ふってん: 165-167 °C(lit.)
  • フラッシュポイント: 華氏温度:118.4°f
    摂氏度:48°c
  • 屈折率: n20/D 1.461
  • PSA: 0
  • LogP: 3.07860
  • 光学活性: [α]20/D −17±1°, neat

Bicyclo[3.1.1]heptane,2,6,6-trimethyl-, (1S,2S,5S)- セキュリティ情報

  • 記号: GHS02
  • シグナルワード:Warning
  • 危害声明: H226
  • 危険物輸送番号:UN 2319 3 / PGIII
  • WGKドイツ:3
  • 危険カテゴリコード: 10
  • セキュリティの説明: 16

Bicyclo[3.1.1]heptane,2,6,6-trimethyl-, (1S,2S,5S)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Cooke Chemical
S1687849-1l
(1S)-(?)-trans-Pinane
10281-53-5 analyticalstandard
1l
RMB 1972.64 2025-02-21
Cooke Chemical
S1687849-1mL
(1S)-(?)-trans-Pinane
10281-53-5 analyticalstandard
1ml
RMB 1972.64 2023-09-07
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
80595-1ML
(1
10281-53-5 analytical standard
1ML
2166.47 2021-05-12

Bicyclo[3.1.1]heptane,2,6,6-trimethyl-, (1S,2S,5S)- 関連文献

Bicyclo[3.1.1]heptane,2,6,6-trimethyl-, (1S,2S,5S)-に関する追加情報

Exploring the Unique Properties and Applications of Bicyclo[3.1.1]heptane,2,6,6-trimethyl-, (1S,2S,5S)- (CAS No. 10281-53-5)

The compound Bicyclo[3.1.1]heptane,2,6,6-trimethyl-, (1S,2S,5S)- (CAS No. 10281-53-5) is a fascinating bicyclic hydrocarbon with a unique stereochemical configuration. Its structure features a bicyclo[3.1.1]heptane core, which is a bridged ring system, and three methyl groups at the 2, 6, and 6 positions. The (1S,2S,5S) stereochemistry indicates the specific spatial arrangement of its chiral centers, making it an intriguing subject for researchers in organic chemistry, pharmaceuticals, and materials science.

In recent years, the demand for chiral compounds like Bicyclo[3.1.1]heptane,2,6,6-trimethyl-, (1S,2S,5S)- has surged due to their applications in asymmetric synthesis and drug development. The compound's rigid bicyclic framework and stereospecificity make it a valuable building block for designing bioactive molecules and flavor and fragrance ingredients. Its stability and low toxicity profile further enhance its appeal for industrial and research applications.

One of the most searched topics related to this compound is its role in green chemistry and sustainable synthesis. Researchers are exploring ways to utilize Bicyclo[3.1.1]heptane derivatives as eco-friendly alternatives in catalytic processes and renewable material production. The compound's potential in terpene synthesis also aligns with the growing interest in natural product-inspired chemistry, addressing consumer preferences for sustainable and naturally derived ingredients.

Another area of interest is the compound's applicability in fragrance formulations. The 2,6,6-trimethyl substitution pattern contributes to its olfactory properties, making it a candidate for use in perfumery. With the rise of niche fragrances and personalized scents, the demand for unique and high-quality aroma chemicals like this bicyclic heptane derivative is on the rise.

From a technical perspective, the synthesis of Bicyclo[3.1.1]heptane,2,6,6-trimethyl-, (1S,2S,5S)- often involves stereoselective methods to ensure the correct configuration of its chiral centers. Advanced techniques such as asymmetric catalysis and enzymatic resolution are frequently discussed in academic and industrial forums, reflecting the compound's relevance in modern synthetic chemistry.

In conclusion, Bicyclo[3.1.1]heptane,2,6,6-trimethyl-, (1S,2S,5S)- (CAS No. 10281-53-5) is a versatile and scientifically significant compound with broad applications in pharmaceuticals, fragrances, and sustainable chemistry. Its unique structure and stereochemistry continue to inspire innovation across multiple disciplines, making it a subject of ongoing research and commercial interest.

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